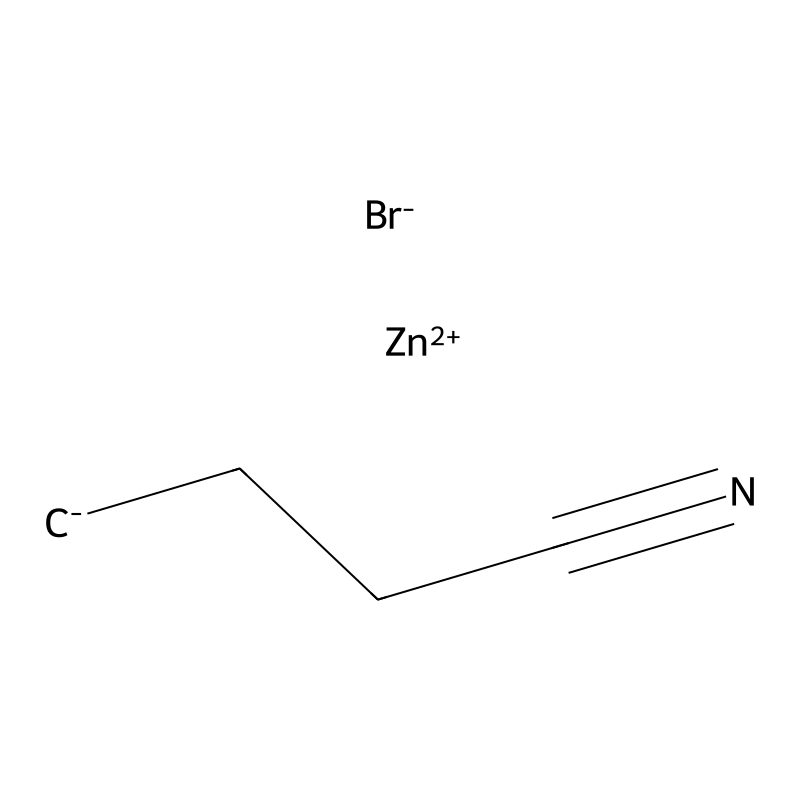

3-Cyanopropylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Cyanopropylzinc bromide (CAS: 135579-85-0) is a functionalized organozinc halide reagent, typically supplied as a 0.5 M solution in tetrahydrofuran (THF) for stability and ease of handling. Its primary value lies in its ability to act as a nucleophilic source of a cyanopropyl group in carbon-carbon bond-forming reactions, such as Negishi and Fukuyama couplings. Unlike more reactive organometallics, organozinc compounds exhibit excellent compatibility with sensitive electrophilic functional groups, including esters, ketones, and, critically, nitriles, owing to the lower polarity and nucleophilicity of the carbon-zinc bond.

References

- [1] I. K. Khanna, Y. Yu, R. M. Huff, R. Weier, X. Xu, F. J. Koszyk, P. W. Collins, J. N. Cogburn, P. C. Isakson, C. M. Koboldt, J. L. Masferrer, W. E. Perkins, K. Seibert, A. W. Veenhuizen, J. Yuan, D.-C. Yang, Y. Y. Zhang, J. Med. Chem. 1997, 40, 1619-1633.

- [2] Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044.

- [7] Negishi, E. I. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New General and Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340-348.

Direct substitution of 3-cyanopropylzinc bromide with its Grignard analog, 3-cyanopropylmagnesium bromide, is often impractical. The highly polarized carbon-magnesium bond makes the Grignard reagent strongly nucleophilic and basic, leading to undesirable side reactions with the electrophilic nitrile group present in the molecule. This lack of chemoselectivity necessitates protection-deprotection steps, increasing cost and synthesis time. Furthermore, preparing the organozinc reagent *in situ* from zinc dust and 4-bromobutyronitrile introduces significant process variability. The activation state of the zinc, reaction exothermicity, and potential for side-product formation can lead to inconsistent yields and purity, making the procurement of a pre-formed, quality-controlled solution a more reliable choice for reproducible and scalable synthesis.

References

- [4] García, N., et al. (2023). Mannich reaction with organozinc reagents in continuous flow: experimental and computational studies. RSC Advances, 13(1), 1-9.

- [18] Baruah, M., Barua, A., & Sandhu, J. S. (1998). Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio-and stereoselectivity. Indian Journal of Chemistry-Section B, 37(5), 446-449.

Superior Functional Group Tolerance: Compatibility with Nitriles Where Grignard Reagents Fail

The primary advantage of organozinc reagents like 3-cyanopropylzinc bromide is their compatibility with electrophilic functional groups that are attacked by more reactive organometallics. While direct quantitative comparisons for the 3-cyanopropyl variant are sparse, the general principle is well-established in comparative studies of related reagents. For example, vinylzinc bromide can participate in cross-coupling without disturbing ester, amide, or nitrile groups, whereas a vinyl Grignard reagent would readily attack them, necessitating protecting groups. This inherent chemoselectivity makes 3-cyanopropylzinc bromide the appropriate choice for complex syntheses involving nitrile-containing substrates.

| Evidence Dimension | Reactivity with Nitrile Group |

| Target Compound Data | Tolerates nitrile group, enabling direct use in coupling reactions. |

| Comparator Or Baseline | 3-Cyanopropylmagnesium bromide (Grignard reagent): High reactivity leads to attack on the nitrile group, causing side reactions and low yields of the desired product. |

| Quantified Difference | Qualitative but critical: Avoids the need for protection/deprotection steps, improving atom economy and reducing process complexity. |

| Conditions | Standard cross-coupling reaction conditions (e.g., Negishi, Fukuyama). |

This tolerance is the key procurement driver, as it eliminates entire synthesis steps, saving significant time, labor, and material costs compared to using a Grignard alternative.

Process Reliability: Consistent Performance of Pre-Formed Solutions vs. In-Situ Generation

Procuring 3-cyanopropylzinc bromide as a standardized 0.5 M solution in THF provides significant advantages in process control and reproducibility over in-situ generation. The preparation of organozinc reagents from zinc metal requires careful control over zinc activation, reaction temperature, and solvent purity, with variability often leading to inconsistent reagent concentration and yield. Commercially prepared solutions are quality-controlled for concentration (e.g., 0.5 M) and stability, ensuring consistent performance from batch to batch and simplifying reaction stoichiometry for scalable processes.

| Evidence Dimension | Reagent Quality and Consistency |

| Target Compound Data | Supplied as a stable, pre-formed solution with a specified concentration (0.5 M in THF). |

| Comparator Or Baseline | In-situ generation from zinc dust and 4-bromobutyronitrile. |

| Quantified Difference | Eliminates process variables associated with metal activation and exothermic reaction control, leading to higher reproducibility. |

| Conditions | Laboratory or pilot-scale organic synthesis. |

For any process where reproducibility and scalability are important, purchasing a standardized solution de-risks the synthesis by removing the highly variable step of reagent preparation.

Negishi Coupling Efficiency: Effective C(sp3)–C(sp2) Bond Formation

3-Cyanopropylzinc bromide is an effective nucleophile for palladium-catalyzed Negishi cross-coupling reactions, enabling the formation of C(sp3)–C(sp2) bonds. While specific yield data for this exact reagent is integrated within broader studies, the class of functionalized alkylzinc halides is well-documented to perform efficiently. For instance, Negishi couplings of secondary alkylzinc halides with various aryl bromides and chlorides, including those bearing nitrile groups like 2-bromobenzonitrile, proceed in high yields (often >80-90%) under optimized conditions with appropriate phosphine ligands. This demonstrates the general utility and high efficiency of such reagents in constructing complex molecules.

| Evidence Dimension | Reaction Yield in Negishi Coupling |

| Target Compound Data | High yields expected, comparable to other functionalized primary alkylzinc halides. |

| Comparator Or Baseline | Unfunctionalized alkylzinc halides (e.g., propylzinc bromide). |

| Quantified Difference | The presence of the terminal nitrile group does not significantly inhibit the high-yield performance characteristic of Negishi couplings with alkylzinc reagents. |

| Conditions | Palladium-catalyzed cross-coupling with aryl halides, typically using a biarylphosphine ligand like CPhos or SPhos at ambient temperature. |

This confirms the compound is not just a specialty reagent but a reliable building block for one of the most common and powerful C-C bond-forming reactions in modern synthesis.

Multi-step Synthesis of Pharmaceutical Intermediates with Pendant Nitrile Groups

This reagent is the right choice when a cyanopropyl moiety must be introduced into a molecule that already contains other sensitive functional groups like esters or ketones. Its chemoselectivity avoids the need for protection-deprotection strategies that would be required with a Grignard reagent, streamlining the synthesis of complex, functionalized intermediates.

Reproducible Small- to Medium-Scale Manufacturing Campaigns

For process development and scale-up where batch-to-batch consistency is critical, a pre-formed, titratable solution of 3-cyanopropylzinc bromide is the preferred option. It eliminates the risks and variability of in-situ preparation, ensuring predictable reaction outcomes and simplifying process safety and control.

Efficient Construction of Cyano-Functionalized Aliphatic Chains via Negishi Coupling

In discovery chemistry and materials science, this compound serves as a reliable building block for attaching a four-carbon chain with a terminal nitrile via palladium-catalyzed Negishi coupling. The nitrile can then be used as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids.

References

- [1] Knochel, P. (2001). Functionalized organometallics: a new generation of versatile intermediates for organic synthesis. Pure and Applied Chemistry, 73(2), 235-238.

- [2] Organozinc chemistry. Grokipedia. (Technical Overview)

- [7] Negishi, E. I., & Liu, F. (2003). The Negishi Coupling. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH.

- [9] Nitrile groups forming hydrophobic interactions. ResearchGate. (Image and context from various publications)